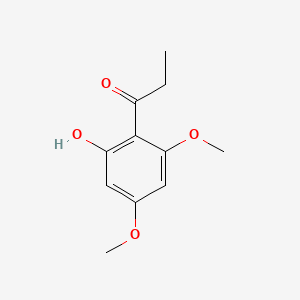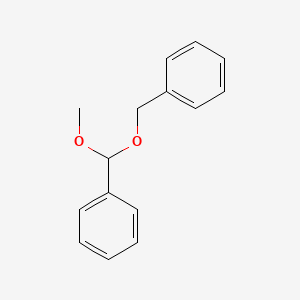
Benzaldehyde Benzyl Methyl Acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde Benzyl Methyl Acetal is an organic compound derived from benzaldehyde. It is commonly used as a protecting group in organic synthesis due to its stability and reactivity. This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzaldehyde Benzyl Methyl Acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol. This reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where benzaldehyde and methanol are fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the acetal from the by-products and unreacted starting materials .
Types of Reactions:
Reduction: The compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), Palladium chloride (PdCl₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Methyl lithium (MeLi), Boron trifluoride etherate (BF₃·OEt₂)
Major Products Formed:
Oxidation: Benzoic acid, Methyl benzoate
Reduction: Benzyl alcohol
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
Benzaldehyde Benzyl Methyl Acetal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for aldehydes in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde Benzyl Methyl Acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, allowing for the controlled release of the aldehyde group . This property makes it valuable in multi-step organic syntheses where selective protection and deprotection are required.
Comparaison Avec Des Composés Similaires
Benzaldehyde Dimethyl Acetal: Similar in structure but with two methoxy groups instead of one methoxy and one benzyl group.
Benzyl Methyl Ether: Another derivative of benzaldehyde, used in different synthetic applications.
Uniqueness: Benzaldehyde Benzyl Methyl Acetal is unique due to its specific reactivity and stability, which makes it an excellent protecting group in organic synthesis. Its ability to undergo selective reactions without affecting other functional groups sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
[methoxy(phenyl)methoxy]methylbenzene |
InChI |
InChI=1S/C15H16O2/c1-16-15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
Clé InChI |
MZBKZYYUFWUURS-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
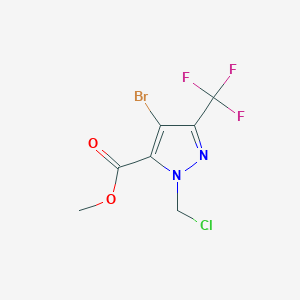
![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)

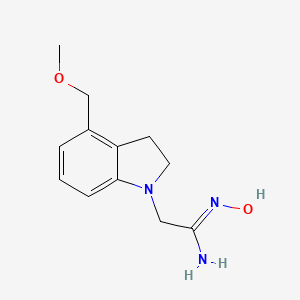
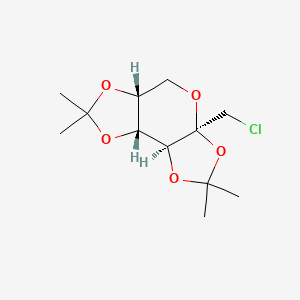
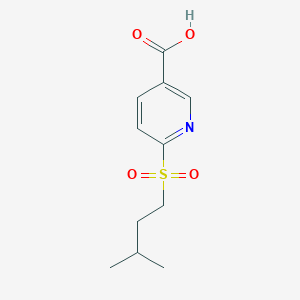
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
